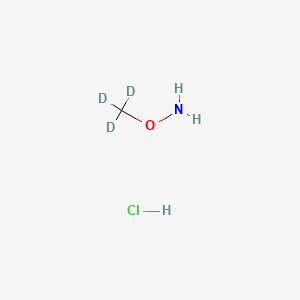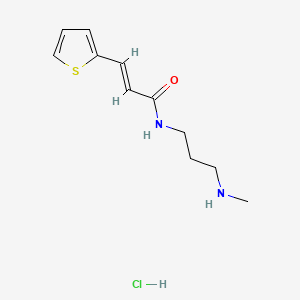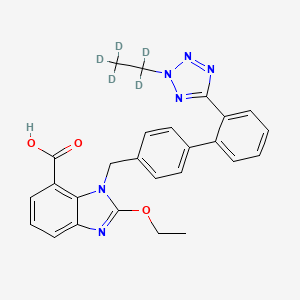
2H-2-Ethyl-d5 Candesartan
Descripción general
Descripción
2H-2-Ethyl-d5 Candesartan is a deuterated analog of Candesartan . It is also known as 2-Ethoxy-1-[[2’-[2-(ethyl-d5)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid . It is used as a labelled impurity of Candesartan .
Synthesis Analysis
The synthesis of 2H-2-Ethyl-d5 Candesartan involves several steps. The introduction of the 3-nitro group is achieved by acid-catalyzed rearrangement of the corresponding methyl N-nitroanthranilate . The (2‘-cyanobiphenyl-4-yl)methyl side chain is introduced by N-alkylation of the appropriate N-nitroanthranilic acid derivative .
Molecular Structure Analysis
The molecular formula of 2H-2-Ethyl-d5 Candesartan is C26H24N6O3 . This compound has a molecular weight of 473.54 .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2H-2-Ethyl-d5 Candesartan Applications:
Pharmacokinetic Studies
2H-2-Ethyl-d5 Candesartan is used in clinical studies to determine the pharmacokinetic properties of medications. This involves studying how a medication is absorbed, distributed, metabolized, and eliminated by the body .
Hypertension Treatment
As a deuterated analog of Candesartan, it is used in treating high blood pressure by blocking the action of angiotensin II, which causes blood vessels to constrict .
Heart Failure Management
It is also utilized in managing heart failure, improving survival rates and reducing hospitalization by preventing the effects of angiotensin II .
Drug Impurity Analysis
It serves as a labeled impurity in the analysis of Candesartan-related substances during drug formulation and quality control processes .
Mecanismo De Acción
Target of Action
The primary target of 2H-2-Ethyl-d5 Candesartan is the angiotensin II receptor, specifically the type-1 angiotensin II receptor (AT1) subtype . This receptor is found in many tissues, including vascular smooth muscle and the adrenal glands .
Mode of Action
2H-2-Ethyl-d5 Candesartan selectively blocks the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II, a hormone that causes vasoconstriction and secretion of aldosterone, from exerting its effects . As a result, the blood vessels relax and widen .
Biochemical Pathways
The action of 2H-2-Ethyl-d5 Candesartan affects the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure . By blocking the AT1 receptor, 2H-2-Ethyl-d5 Candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Pharmacokinetics
The pharmacokinetics of 2H-2-Ethyl-d5 Candesartan involves absorption, distribution, metabolism, and excretion (ADME). It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The deuterated form of Candesartan, 2H-2-Ethyl-d5 Candesartan, is used in clinical studies to determine the pharmacokinetic properties of the medication .
Propiedades
IUPAC Name |
2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKUACFEHSBTR-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747750 | |
| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-2-Ethyl-d5 Candesartan | |
CAS RN |
1246820-58-5 | |
| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



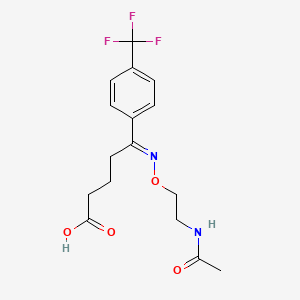
![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
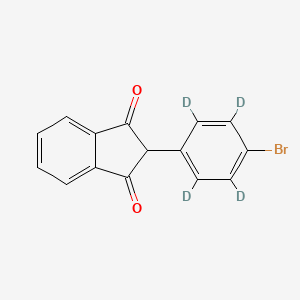
![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)
![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/no-structure.png)
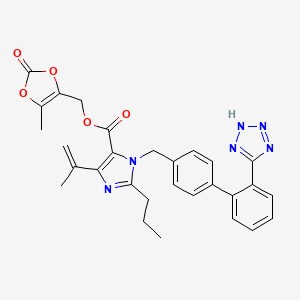
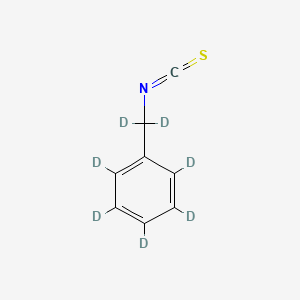
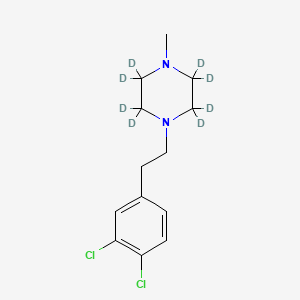

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)
